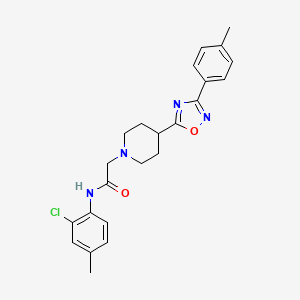![molecular formula C14H21N3O2 B2888317 N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide CAS No. 2411254-32-3](/img/structure/B2888317.png)
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of compounds known as JWH cannabinoids, which are named after John W. Huffman, the chemist who first synthesized them. PB-22 is a potent agonist of the CB1 and CB2 receptors and has been used extensively in scientific research.
Mécanisme D'action
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When this compound binds to these receptors, it activates a signaling cascade that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound has been shown to produce a range of effects, including analgesia, sedation, and euphoria. It has also been shown to produce a range of adverse effects, including tachycardia, hypertension, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide in lab experiments is its potency. This compound is a highly potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. However, one of the limitations of using this compound in lab experiments is its potential for abuse. This compound has been shown to produce a range of adverse effects, including addiction, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for research on N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide. One area of research is the potential therapeutic applications of this compound. This compound has been shown to produce analgesic and anti-inflammatory effects, which could make it useful for the treatment of chronic pain and inflammation. Another area of research is the potential neuroprotective effects of this compound. This compound has been shown to protect against oxidative stress and inflammation in the brain, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound is a potent synthetic cannabinoid that has a wide range of potential applications in scientific research.
Méthodes De Synthèse
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)piperidine-4-carboxamide as a starting material. The synthesis of this compound is a complex process that requires a high degree of skill and expertise.
Applications De Recherche Scientifique
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide has been used extensively in scientific research, particularly in the field of cannabinoid pharmacology. It has been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications. This compound has also been used to study the effects of synthetic cannabinoids on the central nervous system and their potential for abuse.
Propriétés
IUPAC Name |
N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-6-13(18)15-12-7-5-10-17(11-12)14(19)16-8-3-4-9-16/h12H,3-5,7-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZPHMKGILCWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)



![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)

